molecular formula C10H11N3S2 B2716604 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 871544-62-6

5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2716604
CAS No.: 871544-62-6
M. Wt: 237.34
InChI Key: HKPHXVMOKWOVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol” is a derivative of 1,3,4-thiadiazole . It is a small molecule containing a five-membered heterocyclic moiety .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been used to afford 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yielded the acylated compounds .


Molecular Structure Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, cyclization of acetamides by reaction with ammonium thiocyanate gave the thiazolidinones . Coupling of chloroacetamide with two mercaptothiazoles gave coupled heterocyclic derivatives .


Physical And Chemical Properties Analysis

Amino acids, which are structurally similar to the compound , are known to have high melting points (200-300°C) due to their ionic properties. Their solubility depends upon polarity, iso-electric point, nature of solvent (pH), and temperature .

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Thiadiazole derivatives, including those similar to 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol, have been explored for their potential in treating various diseases due to their structural versatility. Notably, a study on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014). Moreover, 2-amino-1,3,4-thiadiazole-based compounds have shown anticancer activity, particularly against nervous system cancers, without affecting the viability of normal cells, suggesting a potential for developing selective anticancer therapies (Rzeski et al., 2007).

Corrosion Inhibition

  • Thiadiazole derivatives have also been investigated for their corrosion inhibition properties, offering protection for metals in acidic environments. For instance, experimental studies and computational exploration on 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole demonstrated its effectiveness as a novel corrosion inhibitor for mild steel in acidic conditions, achieving a protection degree of approximately 98% (Attou et al., 2020). Similarly, phenyl-substituted amino thiadiazoles have been synthesized as new inhibitors for copper corrosion in sulfuric acid, showing that the order of inhibition efficiency is correlated with the substituents on the thiadiazole ring (Tang et al., 2009).

Quantum Chemical Analysis and Material Science

  • In the realm of material science, the crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provided insights into the nature of noncovalent interactions in these compounds, which are crucial for designing materials with specific properties (El-Emam et al., 2020).

Future Directions

The future directions for this compound could involve further investigation into its potential therapeutic applications, particularly given the broad spectrum of biological activity exhibited by 1,3,4-thiadiazole derivatives . Further studies could also explore its physical and chemical properties in more detail.

Properties

IUPAC Name

5-(2-ethylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-2-7-5-3-4-6-8(7)11-9-12-13-10(14)15-9/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPHXVMOKWOVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.